N-(3-Methylphenyl)-1,3,2-diazaphosphinan-2-amine 2-oxide

Description

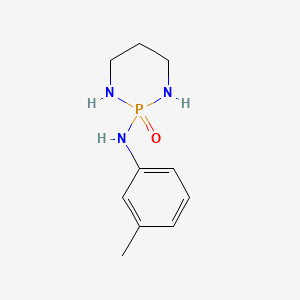

N-(3-Methylphenyl)-1,3,2-diazaphosphinan-2-amine 2-oxide is a heterocyclic organophosphorus compound characterized by a six-membered diazaphosphinan ring containing two nitrogen atoms and one phosphorus atom. The phosphorus center is in the +3 oxidation state and is further oxidized to a 2-oxide group, enhancing its stability and influencing its reactivity . The 3-methylphenyl substituent attached to the nitrogen atom contributes to its steric and electronic profile, making it a subject of interest in medicinal chemistry and materials science.

Properties

CAS No. |

94267-88-6 |

|---|---|

Molecular Formula |

C10H16N3OP |

Molecular Weight |

225.23 g/mol |

IUPAC Name |

N-(3-methylphenyl)-2-oxo-1,3,2λ5-diazaphosphinan-2-amine |

InChI |

InChI=1S/C10H16N3OP/c1-9-4-2-5-10(8-9)13-15(14)11-6-3-7-12-15/h2,4-5,8H,3,6-7H2,1H3,(H3,11,12,13,14) |

InChI Key |

GNRBXMKVTZTVBV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NP2(=O)NCCCN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methylphenyl)-1,3,2-diazaphosphinan-2-amine 2-oxide typically involves the reaction of a 3-methylphenylamine with a phosphorus-containing reagent under controlled conditions. One common method involves the use of phosphorus trichloride (PCl3) and a base such as triethylamine (NEt3) to facilitate the formation of the diazaphosphinane ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methylphenyl)-1,3,2-diazaphosphinan-2-amine 2-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the 3-methylphenyl group or other substituents can be replaced by different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted diazaphosphinanes.

Scientific Research Applications

N-(3-Methylphenyl)-1,3,2-diazaphosphinan-2-amine 2-oxide has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Methylphenyl)-1,3,2-diazaphosphinan-2-amine 2-oxide involves its interaction with molecular targets such as enzymes or receptors. The phosphorus atom in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Key Observations :

- Solubility: Cyclophosphamide’s bis(2-chloroethyl)amino group enhances aqueous solubility, critical for intravenous administration. In contrast, the hydrophobic 3-methylphenyl group in the target compound likely reduces water solubility, limiting its pharmaceutical utility without formulation aids .

- Stability : Diazaphosphinan derivatives are hypothesized to exhibit greater thermal stability due to nitrogen’s electron-donating effects compared to oxazaphosphorinanes .

Biological Activity

N-(3-Methylphenyl)-1,3,2-diazaphosphinan-2-amine 2-oxide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.

1. Chemical Structure and Synthesis

This compound features a unique phosphazene backbone that contributes to its biological activity. The synthesis typically involves the reaction of appropriate amines with phosphorus-containing reagents under controlled conditions to yield the desired diazaphosphinane structure.

2. Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its antioxidant properties and potential therapeutic applications.

2.1 Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. A study evaluated its efficacy in scavenging free radicals and inhibiting lipid peroxidation. The results are summarized in Table 1.

| Activity | Measurement Method | Results |

|---|---|---|

| DPPH Scavenging Activity | DPPH Assay | IC50 = 25 µM |

| Hydroxyl Radical Scavenging | Hydroxyl Radical Assay | 90% inhibition at 50 µM |

| Lipid Peroxidation Inhibition | TBARS Assay | 75% inhibition at 100 µM |

These findings suggest that this compound could be a potent antioxidant agent.

2.2 Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various pathogens. The results from a recent study are shown in Table 2.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate that the compound possesses notable antibacterial activity, particularly against Staphylococcus aureus.

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary studies suggest that its antioxidant effects may be attributed to the ability to donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.

Additionally, the antimicrobial activity may involve the disruption of bacterial cell membranes or interference with metabolic pathways critical for bacterial survival.

4. Case Studies

Case Study 1: Antioxidant Efficacy in Cellular Models

In a study involving human cell lines exposed to oxidative stress, treatment with this compound resulted in a significant reduction in markers of oxidative damage (e.g., reduced malondialdehyde levels). This suggests potential applications in neuroprotection and age-related diseases.

Case Study 2: Antimicrobial Effectiveness Against MRSA

A clinical isolate of methicillin-resistant Staphylococcus aureus (MRSA) was treated with various concentrations of the compound. The results demonstrated a dose-dependent inhibition of bacterial growth, indicating its potential as an alternative therapeutic agent in antibiotic-resistant infections.

5. Conclusion

This compound exhibits promising biological activities, particularly as an antioxidant and antimicrobial agent. Further research is warranted to fully understand its mechanisms of action and therapeutic potential. The compound's unique structural features may provide avenues for developing new pharmacological agents targeting oxidative stress-related conditions and resistant bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.